6-Bromo-2,2-dimethylhexanoic acid
Description
6-Bromo-2,2-dimethylhexanoic acid (CAS: 163164-00-9) is a branched aliphatic carboxylic acid with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . Its structure features a hexanoic acid backbone substituted with a bromine atom at the 6-position and two methyl groups at the 2-position, conferring steric hindrance and altered reactivity compared to linear analogs. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bempedoic acid, a cholesterol-lowering drug . The dimethyl groups enhance its lipophilicity, influencing solubility and metabolic stability in biological systems.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
6-bromo-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,7(10)11)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
XBLBTILEUDNPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCBr)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Comparative Analysis
Reactivity and Steric Effects
- This compound exhibits reduced nucleophilic substitution reactivity at the 2-position due to steric hindrance from the dimethyl groups, unlike 6-bromohexanoic acid (linear, unhindered) .
- The ethyl ester derivative (Ethyl 6-bromo-2,2-dimethylhexanoate) shows enhanced volatility and reduced acidity compared to the parent acid, making it suitable for ester-based syntheses .
Physical Properties
- 6-Bromo-2,4-dimethylbenzoic acid (aromatic) has a significantly higher melting point (186°C) than aliphatic analogs due to π-π stacking and rigid aromatic structure .
Research Findings and Implications
- Environmental Persistence: Aliphatic bromocarboxylic acids like this compound are less environmentally persistent than brominated aromatics (e.g., brominated diphenyl ethers) .
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